4-Amino-1-hexylpyridinium Bromide
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Overview
Description
4-Amino-1-hexylpyridinium bromide is a quaternary ammonium compound, specifically a pyridinium salt. These compounds are known for their antimicrobial properties and are used in various applications, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-1-hexylpyridinium bromide can be synthesized through the alkylation of 4-aminopyridine with 1-bromohexane. The reaction typically occurs in a solvent such as toluene or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction . The reaction mixture is heated to around 80°C for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-hexylpyridinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 4-amino-1-hexylpyridinium.
Reduction: Primary amines.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
4-Amino-1-hexylpyridinium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Medicine: Potential use in developing new antimicrobial agents and studying their mechanisms.
Industry: Employed in corrosion inhibition and as a surfactant in various industrial processes.
Mechanism of Action
The antimicrobial activity of 4-amino-1-hexylpyridinium bromide is primarily due to its ability to disrupt microbial cell membranes. The compound adsorbs onto the cell membrane, causing changes in cell organization and leading to cell lysis . It also inhibits the secretion of phospholipase enzymes, which are crucial for microbial virulence .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-decylpyridinium bromide
- 4-Amino-1-dodecylpyridinium bromide
- 4-Amino-1-tetradecylpyridinium bromide
Uniqueness
4-Amino-1-hexylpyridinium bromide is unique due to its specific alkyl chain length, which balances hydrophobicity and hydrophilicity, enhancing its antimicrobial efficacy while minimizing toxicity .
Properties
Molecular Formula |
C11H19BrN2 |
---|---|
Molecular Weight |
259.19 g/mol |
IUPAC Name |
1-hexylpyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C11H18N2.BrH/c1-2-3-4-5-8-13-9-6-11(12)7-10-13;/h6-7,9-10,12H,2-5,8H2,1H3;1H |
InChI Key |
LSWPDXUFUPYICY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[N+]1=CC=C(C=C1)N.[Br-] |
Origin of Product |
United States |
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